N-Dodecyl-2-(4-hydroxyphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide is an organic compound with the molecular formula C20H33NO3 It is characterized by the presence of a dodecyl chain, a hydroxyphenoxy group, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Dodecyl-2-(4-hydroxyphenoxy)acetamide typically involves the reaction of dodecylamine with 2-(4-hydroxyphenoxy)acetic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and pH, ensures high yield and purity of the final product. Purification steps, including recrystallization or chromatography, are employed to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may include the use of strong bases or acids to facilitate the reaction.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a surfactant or emulsifying agent in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug formulations.
Industry: Utilized in the formulation of detergents, cosmetics, and other personal care products.
Wirkmechanismus
The mechanism of action of N-Dodecyl-2-(4-hydroxyphenoxy)acetamide involves its interaction with cellular membranes and proteins. The dodecyl chain allows the compound to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, the hydroxyphenoxy group can interact with protein targets, inhibiting their function and contributing to the compound’s antimicrobial activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Dodecyl-2-phenoxyacetamide
- N-Decyl-2-phenoxyacetamide
- N-Dodecyl-2-phenoxypropionamide
Uniqueness
N-Dodecyl-2-(4-hydroxyphenoxy)acetamide is unique due to the presence of the hydroxyphenoxy group, which imparts additional reactivity and potential for hydrogen bonding. This distinguishes it from other similar compounds that lack this functional group, enhancing its versatility in various applications.
Eigenschaften
CAS-Nummer |
89575-27-9 |
---|---|
Molekularformel |
C20H33NO3 |
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
N-dodecyl-2-(4-hydroxyphenoxy)acetamide |
InChI |
InChI=1S/C20H33NO3/c1-2-3-4-5-6-7-8-9-10-11-16-21-20(23)17-24-19-14-12-18(22)13-15-19/h12-15,22H,2-11,16-17H2,1H3,(H,21,23) |
InChI-Schlüssel |
SFCUOIXXMMQOQQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCNC(=O)COC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.